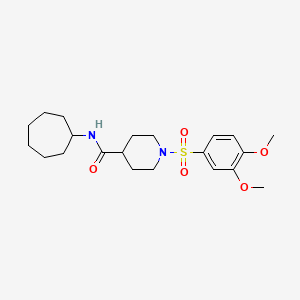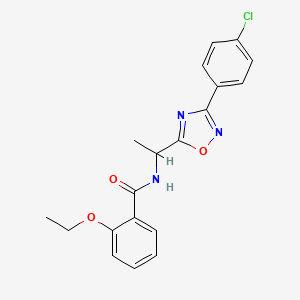
N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, commonly known as TOT, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TOT is a benzamide derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical effects, and physiological effects.
作用机制
The mechanism of action of TOT involves the inhibition of cyclooxygenase-2, which leads to the suppression of inflammatory mediators. TOT has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, TOT has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
The biochemical effects of TOT include the inhibition of cyclooxygenase-2 activity, activation of caspase-3 and caspase-9, and disruption of bacterial cell membranes. The physiological effects of TOT include the suppression of inflammation, induction of apoptosis in cancer cells, and inhibition of bacterial growth.
实验室实验的优点和局限性
The advantages of using TOT in lab experiments include its high purity, specificity, and potency. TOT can be used at low concentrations to achieve significant effects, and it can be synthesized using various methods. The limitations of using TOT in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of TOT, including its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Further studies are needed to determine the safety and efficacy of TOT in vivo, as well as its pharmacokinetics and pharmacodynamics. Moreover, the development of TOT derivatives with improved properties and specificity could lead to the discovery of new therapeutic agents. Finally, the use of TOT in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成方法
The synthesis of TOT has been achieved using various methods, including the reaction of 2-aminothiazole with p-tolyl isocyanate, followed by the reaction with 3-(4-bromomethyl)phenyl-1,2,4-oxadiazole, and finally, the reaction with sodium methoxide. Another method involves the reaction of 2-aminothiazole with p-tolyl isocyanate, followed by the reaction with 3-(4-formylphenyl)-1,2,4-oxadiazole, and finally, the reaction with sodium borohydride. These methods have been optimized to achieve high yields of TOT with purity.
科学研究应用
TOT has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. TOT has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. TOT has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, TOT has been shown to exhibit antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-13-6-8-14(9-7-13)18-22-17(27-24-18)12-26-16-5-3-2-4-15(16)19(25)23-20-21-10-11-28-20/h2-11H,12H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOCEHZTHFBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]methoxy}-N-(1,3-thiazol-2-YL)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


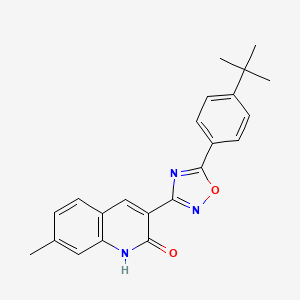
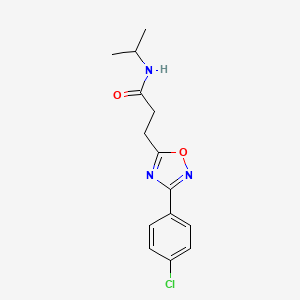


![N-ethyl-2-methyl-5-{[(4-methylphenyl)methyl]sulfamoyl}benzamide](/img/structure/B7718699.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)

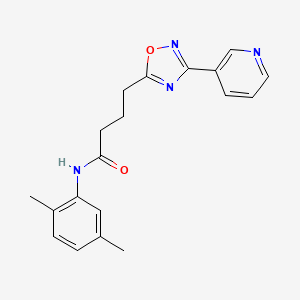
![4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7718717.png)

